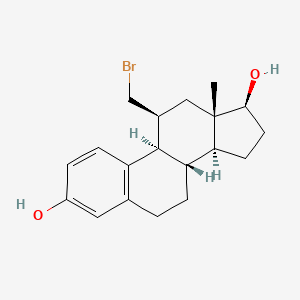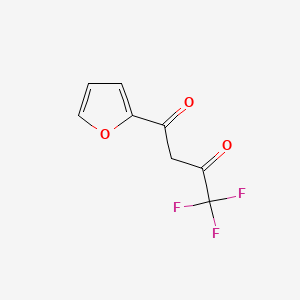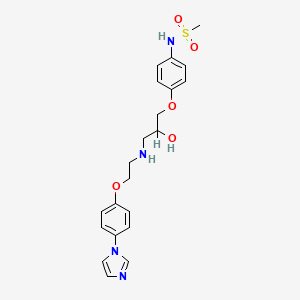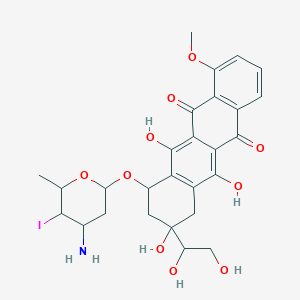
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)” is a diester obtained by the formal condensation of 2,4,4-trimethylpentane-1,3-diol with two molecules of 2-methylpropanoic acid . It has a molecular weight of 286.41 . This compound is observed in cancer metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C16H30O4 . The IUPAC Standard InChI is InChI=1S/C16H30O4/c1-11(2)14(17)19-9-13(5)8-16(6,7)10-20-15(18)12(3)4/h11-13H,8-10H2,1-7H3 . The IUPAC Standard InChIKey is GVZLNOOLGIOOEC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The molecular weight is 286.41 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Chemical Synthesis
The compound has been involved in chemical synthesis processes. For example, in the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, a reaction with trimethylaluminum followed by hydrolysis with NaOH solution was used, showcasing its utility in creating new chemical compounds (Sun et al., 2018).
Polymerization Studies
It has also been utilized in polymerization studies. An example is the polymerization of 2-methylpropene initiated by Lewis acid-2-azido-2,4,4-trimethylpentane, demonstrating its role in polymer chemistry and the functionalization of polyalkenes (Habimana et al., 1993).
Molecular Interactions and Properties
Research on 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) has contributed to understanding molecular interactions and properties. For instance, studies on magnetic nonequivalence in NMR spectroscopy focused on this compound's methylene protons, providing insights into chemical shift differences and intramolecular hydrogen bonding (Fantazier, 1973).
Radiation Physics and Chemistry
The compound has found applications in radiation physics and chemistry. It has been studied for its interactions with charged particles, which is crucial for improving radiation detection devices and understanding the extent of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
Catalysis and Chemical Reactions
Additionally, 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) plays a role in catalysis and chemical reactions. For example, its derivatives have been used in the allylic substitution reactions with Grignard reagents, highlighting its importance in organic synthesis (Mizutani et al., 2004).
Propriétés
Numéro CAS |
74381-40-1 |
|---|---|
Formule moléculaire |
C16H30O4 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
[2,4,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H30O4/c1-10(2)14(17)19-9-12(5)13(16(6,7)8)20-15(18)11(3)4/h10-13H,9H2,1-8H3 |
Clé InChI |
PXNPSORLYYNBLA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
SMILES canonique |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)









![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)

